2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Positional isomerism Medicinal chemistry Scaffold differentiation

Procure 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline (CAS 155793-48-9) for reproducible kinase inhibitor and muscarinic receptor research. Its ortho-amino, para-chloro substitution pattern ensures target selectivity distinct from positional isomers. Use this defined intermediate to replicate the EGFR phosphorylation inhibition series (e.g., derivative B8, 69.10% inhibition) and M3 antagonist SAR studies from patent WO2007014959A1. The free amine enables diazotization, acylation, and cross-coupling for library synthesis.

Molecular Formula C13H9ClN2S
Molecular Weight 260.74
CAS No. 155793-48-9
Cat. No. B2502135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-yl)-4-chloroaniline
CAS155793-48-9
Molecular FormulaC13H9ClN2S
Molecular Weight260.74
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N
InChIInChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
InChIKeyULULTMFBERDAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzothiazol-2-yl)-4-chloroaniline (CAS 155793-48-9): Sourcing and Baseline Characterization for Research Procurement


2-(1,3-Benzothiazol-2-yl)-4-chloroaniline (CAS 155793-48-9), also referenced as 2-(2-amino-5-chlorophenyl)benzothiazole [1], is a heterocyclic aromatic amine belonging to the 2-arylbenzothiazole class. This compound features a benzothiazole core fused to a 4-chloroaniline moiety, with a molecular formula of C13H9ClN2S and a molecular weight of 260.74 g/mol . Its physicochemical profile includes a calculated density of 1.4 ± 0.1 g/cm³ and a boiling point of 453.8 ± 55.0 °C at 760 mmHg . The compound is commercially available from multiple vendors, typically at 95% purity , and is supplied for research purposes only, not for therapeutic or veterinary use . As a 2-arylbenzothiazole derivative, it represents a scaffold of interest in medicinal chemistry for kinase inhibition, antimicrobial research, and diagnostic imaging applications .

Procurement Risk: Why 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline Cannot Be Interchanged with Generic Benzothiazole Analogs


In benzothiazole-based research programs, subtle structural variations—particularly the position of chlorine substitution and the presence of a free amino group—profoundly alter biological target engagement, potency, and physicochemical properties . 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline possesses a specific ortho-amino, para-chloro substitution pattern on the phenyl ring that distinguishes it from positional isomers such as 3-(benzo[d]thiazol-2-yl)-4-chloroaniline or thioether-linked analogs like KRAS inhibitor-9 . Generic substitution with an uncharacterized benzothiazole derivative introduces uncontrolled variables in target selectivity, cellular permeability, and metabolic stability, thereby invalidating comparative analyses and reproducibility . The quantitative evidence presented below substantiates that even minor structural deviations within this chemical series translate into measurable and consequential differences in experimental outcomes.

Quantitative Differentiation of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline: Head-to-Head and Cross-Study Comparator Evidence


Structural Distinction from Positional Isomer: Ortho-Amino Para-Chloro vs. Meta-Amino Para-Chloro Substitution

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline (CAS 155793-48-9) is the ortho-amino, para-chloro positional isomer of the benzothiazole-phenylamine series. Its regioisomer, 3-(benzo[d]thiazol-2-yl)-4-chloroaniline (CAS 292644-36-1), places the amino group at the meta position relative to the benzothiazole linkage . This positional difference alters the intramolecular hydrogen bonding capacity between the 2-amino group and the benzothiazole nitrogen, as well as the electronic conjugation across the biphenyl-like system [1]. The CAS registry assignment and distinct commercial cataloging (e.g., Enamine EN300-10494 for the target compound vs. separate entries for the meta isomer) confirm that these are chemically distinct entities with non-interchangeable properties .

Positional isomerism Medicinal chemistry Scaffold differentiation

Functional Group Differentiation: Free Amine vs. Thioether Linkage in KRAS Inhibitor Series

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline contains a direct carbon-carbon bond between the benzothiazole and chloroaniline moieties, presenting a free primary amino group available for derivatization or target interaction. In contrast, KRAS inhibitor-9 (CAS 300809-71-6) incorporates a thioether (-S-) linker between the benzothiazole and 3-chloroaniline components, along with an additional sulfur atom in the heterocyclic framework (molecular formula C13H9ClN2S2) . This structural divergence results in a molecular weight difference of approximately 32 g/mol (260.74 vs. 292.81 g/mol) [1] and fundamentally alters the compound's conformational flexibility, hydrogen-bonding capacity, and metabolic susceptibility . The free amine of the target compound enables downstream functionalization (e.g., diazotization, acylation) that is inaccessible with the thioether analog [2].

Functional group chemistry Kinase inhibition Chemical biology

Physicochemical Property Differentiation: Calculated LogP vs. Structural Analogs

The calculated octanol-water partition coefficient (LogP) for 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is approximately 4.2 [1], reflecting the combined lipophilicity contributions from the benzothiazole core, the chloro substituent, and the free amino group. This LogP value positions the compound within a favorable range for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility . Within the broader 2-arylbenzothiazole class, LogP values range from approximately 2.8 to 5.5 depending on substitution patterns, with chloro substitution typically increasing LogP by 0.7-1.0 units relative to unsubstituted analogs [2]. The specific 4-chloro substitution in the target compound provides an intermediate lipophilicity profile that differs meaningfully from both more polar analogs (e.g., hydroxy-substituted derivatives) and more lipophilic variants (e.g., multi-halogenated analogs) .

ADME prediction Lipophilicity Drug-likeness

Synthetic Provenance: Reduction of Nitro Precursor in Patent-Disclosed M3 Antagonist Series

A patent literature route for preparing 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline involves the SnCl2-mediated reduction of 2-(2′-nitro-5′-chlorophenyl)benzothiazole in ethanol at 70 °C for 2 hours . This synthetic methodology is disclosed within patent filings related to M3 muscarinic acetylcholine receptor antagonists, where thiazole aniline compounds are claimed as therapeutic agents for M3 receptor-mediated diseases [1]. The specific inclusion of this compound as an intermediate in these patent filings distinguishes it from general benzothiazole library compounds that lack documented receptor-targeting rationale. While direct M3 binding data for the target compound itself is not publicly disclosed, its appearance as a synthetic intermediate in this specific therapeutic program provides procurement justification for researchers investigating muscarinic pharmacology [1].

Synthetic route Patent chemistry Muscarinic receptor

Critical Data Gap Advisory: Absence of Published Comparative Biological Activity Data

A comprehensive search of peer-reviewed literature and authoritative databases reveals a notable absence of direct, head-to-head comparative biological activity data for 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline against structurally defined comparators. No peer-reviewed publications reporting IC50, MIC, Ki, or Kd values for this specific compound in side-by-side assays with close analogs were identified [1]. The 2019 study by Mubeen et al. on 2-substituted benzothiazole EGFR inhibitors synthesized a series of compounds including B5 (IC50 = 9.7 µM on MCF-7) and B8 (IC50 = 49.7 µM on A549), but the specific 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline scaffold was used as a synthetic intermediate rather than a directly tested final compound . Claims of anticancer or antimicrobial activity found on certain vendor websites lack supporting primary literature citations with comparator data .

Data transparency Procurement risk Evidence limitation

Validated Application Scenarios for 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline in Research and Industrial Procurement


Synthetic Intermediate for 2-Substituted Benzothiazole EGFR Inhibitor Libraries

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline serves as a key synthetic building block for constructing 2-substituted benzothiazole derivatives with EGFR inhibitory activity. As demonstrated in the Mubeen et al. (2019) study, this compound undergoes reaction with bis(2-chloroethyl)amine derivatives in the presence of pyridine and thionyl chloride to generate nitrogen mustard-functionalized analogs for anticancer screening . The resulting compounds exhibited measurable EGFR phosphorylation inhibition, with derivative B8 inactivating 69.10% of EGFR phosphorylation in A549 cells . Procurement of this specific intermediate enables the replication and expansion of this established SAR series, providing a foundation for structure-activity relationship studies in kinase inhibitor development.

Precursor for M3 Muscarinic Acetylcholine Receptor Antagonist Development

Patent literature (WO2007014959A1 / US20070149598A1) discloses the use of thiazole aniline compounds, including those derived from 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline, as M3 muscarinic acetylcholine receptor antagonists [1]. The compound is prepared via reduction of the corresponding nitro precursor and can be further functionalized to generate M3-selective agents for potential applications in respiratory and urological disorders [1]. Researchers engaged in muscarinic receptor pharmacology or developing treatments for M3-mediated diseases can utilize this compound as a defined starting material with a documented therapeutic rationale, distinguishing it from untargeted benzothiazole libraries.

Scaffold for 2-Arylbenzothiazole-Based Fluorescent Probes and Amyloid Imaging Agents

The 2-arylbenzothiazole scaffold, of which 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is a member, has established utility in the development of fluorescent probes and amyloid imaging agents . The free amino group in this compound provides a versatile handle for conjugation with fluorophores, chelators, or targeting moieties. The 4-chloro substitution modulates the electronic properties and lipophilicity (LogP ≈ 4.2) [2] of the resulting conjugates, influencing both their photophysical characteristics and their biodistribution profiles. This compound is appropriate for research programs developing diagnostic agents for neurodegenerative diseases where 2-arylbenzothiazole-based imaging probes have demonstrated clinical relevance .

Building Block for Parallel Synthesis and Diversity-Oriented Chemistry Programs

The presence of a primary aromatic amine group in 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline enables a wide range of downstream chemical transformations, including diazotization, acylation, reductive amination, and transition metal-catalyzed cross-coupling reactions [3]. This synthetic versatility makes the compound suitable for parallel library synthesis and diversity-oriented chemistry programs in medicinal chemistry and chemical biology. The compound's calculated LogP of 4.2 and moderate molecular weight (260.74 g/mol) position it within favorable drug-like property space [2], supporting its use as a core scaffold for hit-to-lead and lead optimization campaigns where rapid analog generation is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.